5-CHLORO-4,6-DIMETHYL-2-(MORPHOLINE-4-SULFONYL)PYRIDINE-3-CARBONITRILE
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Overview
Description
5-Chloro-4,6-dimethyl-2-(morpholine-4-sulfonyl)pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine, methyl groups, a morpholine sulfonyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4,6-dimethyl-2-(morpholine-4-sulfonyl)pyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common approach involves the chlorination of 4,6-dimethyl-2-(morpholine-4-sulfonyl)pyridine-3-carbonitrile under controlled conditions to introduce the chlorine atom at the 5-position of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4,6-dimethyl-2-(morpholine-4-sulfonyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
5-Chloro-4,6-dimethyl-2-(morpholine-4-sulfonyl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-chloro-4,6-dimethyl-2-(morpholine-4-sulfonyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-(morpholine-4-sulfonyl)pyridine-3-carbonitrile: Lacks the chlorine substitution at the 5-position.
5-Chloro-2-(morpholine-4-sulfonyl)pyridine-3-carbonitrile: Lacks the methyl groups at the 4 and 6 positions.
Uniqueness
The presence of the chlorine atom at the 5-position and the methyl groups at the 4 and 6 positions, along with the morpholine sulfonyl and carbonitrile groups, gives 5-chloro-4,6-dimethyl-2-(morpholine-4-sulfonyl)pyridine-3-carbonitrile unique chemical properties.
Properties
IUPAC Name |
5-chloro-4,6-dimethyl-2-morpholin-4-ylsulfonylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3S/c1-8-10(7-14)12(15-9(2)11(8)13)20(17,18)16-3-5-19-6-4-16/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMLMOPGEHAJKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)N2CCOCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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